molecular formula C15H20BrNO3 B8329509 Benzoic acid, 5-broMo-2-Methyl-3-[Methyl(tetrahydro-2H-pyran-4-yl)aMino]-, Methyl ester CAS No. 1403257-50-0

Benzoic acid, 5-broMo-2-Methyl-3-[Methyl(tetrahydro-2H-pyran-4-yl)aMino]-, Methyl ester

Cat. No.: B8329509
CAS No.: 1403257-50-0
M. Wt: 342.23 g/mol
InChI Key: XGPQQOFKOKZBNQ-UHFFFAOYSA-N
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Description

Benzoic acid, 5-broMo-2-Methyl-3-[Methyl(tetrahydro-2H-pyran-4-yl)aMino]-, Methyl ester is a useful research compound. Its molecular formula is C15H20BrNO3 and its molecular weight is 342.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

1403257-50-0

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

methyl 5-bromo-2-methyl-3-[methyl(oxan-4-yl)amino]benzoate

InChI

InChI=1S/C15H20BrNO3/c1-10-13(15(18)19-3)8-11(16)9-14(10)17(2)12-4-6-20-7-5-12/h8-9,12H,4-7H2,1-3H3

InChI Key

XGPQQOFKOKZBNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N(C)C2CCOCC2)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate (1.0 g, 3.15 mmol) in acetonitrile (15 mL), cesium carbonate (1.97 g, 6.10 mmol) and methyl iodide (2.15 g, 15.27 mmol) were added; resulting solution was heated at 80° C. for 20 h. The solution was cooled to room temperature, filtered, and the residue was washed with ethyl acetate. The filtrate was concentrated and the product purified by column chromatography to afford methyl 5-bromo-2-methyl-3-(methyl(tetrahydro-2H-pyran-4-yl)amino)benzoate (0.82 g, 80%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 5-bromo-2-methyl-3-[(oxan-4-yl)amino]benzoate (1.20 g, 3.66 mmol) in DCE (10 ml) under a nitrogen atmosphere was added paraformaldehyde (659 mg, 21.9 mmol) followed by acetic acid (1.26 ml, 21.9 mmol) and the reaction was left to stir for 5 min before the addition of sodium triacetoxyborohydride (4.65 g, 21.9 mmol). The reaction was stirred for 16 h at room temperature after which time additional paraformaldehyde (325 mg, 10.8 mmol) and sodium triacetoxyborohydride (2.40 g, 11.3 mmol) was added and the reaction was stirred for a further 18 h whereupon distilled water (30 ml) was added and solid NaHCO3 was added until the aqueous phase was pH7 and the phases were separated, the aqueous phase was washed with EtOAc (3×50 ml), the combined organics were then washed with brine (50 ml), dried using Na2SO4, filtered and evaporated. The crude residue was purified using FCC over silica eluting with 0-10% EtOAc in heptane to afford the title compound as a colourless oil (728 mg, 52%). LC-MS 87%, m/z=341.9/343.9, 1H NMR (500 MHz, Chloroform-d) δ 7.60 (d, J=2.0 Hz, 1H), 7.25 (d, J=1.9 Hz, 1H), 3.92 (d, J=11.1 Hz, 2H), 3.82 (s, 3H), 3.27 (td, J=11.5, 2.0 Hz, 2H), 2.94-2.79 (m, 1H), 2.57 (s, 3H), 2.36 (s, 3H), 1.74-1.52 (m, 4H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
659 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step Two
Quantity
4.65 g
Type
reactant
Reaction Step Three
Quantity
325 mg
Type
reactant
Reaction Step Four
Quantity
2.4 g
Type
reactant
Reaction Step Four
Yield
52%

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